molecular formula C16H13N5O B2760273 2-((4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile CAS No. 1798524-39-6

2-((4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile

Cat. No.: B2760273
CAS No.: 1798524-39-6
M. Wt: 291.314
InChI Key: YEFGRTISURNWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C16H13N5O and its molecular weight is 291.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibition

One notable application involves the design of inhibitors targeting the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme. These inhibitors are based on the 4-{[1,2,4]triazolo[1,5-a]pyridin-5-yl}benzonitrile scaffold, demonstrating a unique binding mode characterized by a monodentate interaction with the active site Fe2+ ion. This interaction is facilitated by the triazolo N1 atom, while the benzonitrile group accepts a hydrogen-bonding interaction. Such inhibitors exhibit potent PHD-1 inhibition alongside favorable physicochemical and pharmacokinetic properties (Ahmed et al., 2017).

Metal Complex Synthesis

Another application includes the synthesis of η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes. In this context, the compound acts as a ligand to form mononuclear complexes with notable structural characteristics. These complexes are synthesized through reactions with specific ruthenium and iridium compounds, where the nitrile group remains as a free pendant, not participating in the complexation but contributing to the overall structural configuration (Sairem et al., 2012).

Fungicidal Activity

Research into novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety reveals potential fungicidal applications. These compounds, characterized by their structural integrity through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), have exhibited moderate to high antifungal activities against various phytopathogens. Specifically, certain derivatives have shown broad-spectrum antifungal activities, comparable to commercial fungicides, which underscores their potential as new fungicidal agents (Bai et al., 2020).

Properties

IUPAC Name

2-[(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c1-20-15(14-8-4-5-9-18-14)19-21(16(20)22)11-13-7-3-2-6-12(13)10-17/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFGRTISURNWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC=CC=C2C#N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.